molecular formula C9H15NO4 B13008355 1-(2-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid

1-(2-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13008355
M. Wt: 201.22 g/mol
InChI Key: OXSMRLDHSABPEL-UHFFFAOYSA-N
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Description

1-(2-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a unique structure that includes a pyrrolidine ring, a methoxypropyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

    Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced through an alkylation reaction using 2-methoxypropyl bromide in the presence of a base such as potassium carbonate.

    Oxidation and Carboxylation: The final steps involve oxidation of the pyrrolidine ring to introduce the ketone group and carboxylation to form the carboxylic acid functional group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

1-(2-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl group may enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-propyl acetate: This compound has a similar methoxypropyl group but lacks the pyrrolidine ring and carboxylic acid functional group.

    Propylene glycol methyl ether acetate: Similar in structure but used primarily as a solvent in industrial applications.

Uniqueness

1-(2-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, methoxypropyl group, and carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

1-(2-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-6(14-2)4-10-5-7(9(12)13)3-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13)

InChI Key

OXSMRLDHSABPEL-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CC(CC1=O)C(=O)O)OC

Origin of Product

United States

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